3-Chloro-4-hydroxyphenylacetic acid

Beschreibung

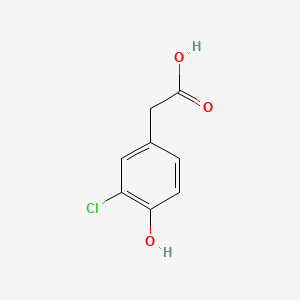

3-Chloro-4-hydroxyphenylacetic acid (CHPAA) is a fungal-derived small molecule with the chemical formula C₈H₇ClO₃. It features a phenylacetic acid backbone substituted with a hydroxyl group at the para position and a chlorine atom at the meta position (Figure 1). This structural arrangement enables diverse intermolecular interactions, including hydrogen bonding (via -COOH and -OH groups) and halogen bonding (via the chlorine atom), making it valuable in crystal engineering and pharmaceutical research .

CHPAA is a metabolite of chlorotyrosine, with approximately 3.6% of infused deuterated chlorotyrosine excreted as CHPAA in urine . It is also a key scaffold in medicinal chemistry, serving as a precursor for drug-like libraries via amidation and esterification . Additionally, CHPAA acts as an auxin influx inhibitor in plants, modulating growth processes .

Eigenschaften

IUPAC Name |

2-(3-chloro-4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTUKSIOQKTZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187381 | |

| Record name | 3-Chloro-4-hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33697-81-3 | |

| Record name | 3-Chloro-4-hydroxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33697-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-hydroxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033697813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-chloro-p-hydroxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Chloromethylation-Cyanidation Route

An alternative pathway from DE-OS 25 24 836 involves:

- Protection : o-Chlorophenol → 2-chloroalkoxybenzene (using sec-butyl bromide)

- Chloromethylation : ClCH₂Cl, ZnCl₂ catalyst, 40°C

- Cyanidation : KCN in ethanol/water, 70°C

- Hydrolysis : 6M HCl reflux → this compound

This method achieves 40% overall yield but faces challenges in byproduct formation during cyanide displacement.

Critical Process Parameters and Optimization

Temperature and pH Effects

The glyoxylic acid condensation shows maximal efficiency at pH 10.5–11.5, with yields dropping 15% per pH unit deviation. Elevated temperatures (>35°C) accelerate reaction rates but promote decarboxylation side reactions, reducing yield by 22%.

Catalytic Systems Comparison

Reduction efficiency varies significantly with catalyst choice:

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HI (47%) | Glacial AcOH | 110 | 5 | 95 |

| Pd/C (5%) | H₂O/EtOAc | 25 | 12 | 80 |

| NaBH₄ | THF | 65 | 8 | 60 |

Purification Protocols

Crystallization of the monosodium salt proves critical for purity:

- Alkalinize crude product with NaOH to pH 12

- Precipitate monosodium salt at 4°C

- Redissolve in hot H₂O (80°C) at 1:3 (w/v) ratio

- Acidify to pH 2 with HCl, yielding 99.5% pure crystals

Industrial Scale-Up Challenges

Pilot plant data reveal two primary bottlenecks:

Analyse Chemischer Reaktionen

Key Steps and Yields

The reduction step (b) can also utilize sodium borohydride or hydrogenation with noble metal catalysts, though HI and phosphorus are preferred for efficiency .

Functional Group Transformations

CHPAA undergoes several functional group transformations, including esterification and aminolysis, as demonstrated in studies generating drug-like libraries .

Esterification

CHPAA is converted into its methyl ester (2 ) via methylation. This intermediate serves as a precursor for further reactions.

Aminolysis

The methyl ester undergoes solvent-free aminolysis with primary amines to form amide derivatives (3–22 ). This reaction expands the chemical diversity of CHPAA, enabling the synthesis of bioactive compounds for screening .

Dechlorination

The chlorine atom in CHPAA can be removed via catalytic hydrogenation. This reaction is critical for synthesizing 4-hydroxyphenylacetic acid, a valuable intermediate in pharmaceutical chemistry .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Dechlorination | H₂, Pd/charcoal, 100°C, 5 atm | 4-hydroxyphenylacetic acid |

Aminolysis Substitution

The ester group in CHPAA derivatives is replaced by amines, forming amides. This substitution leverages the reactivity of the ester carbonyl group, enabling the formation of diverse amide structures .

Hydrogen Bonding and Stability

CHPAA’s hydroxyl and carboxylic acid groups participate in hydrogen bonding, influencing its stability and reactivity. Crystallographic studies reveal that these groups form O-H···O and N-H···O interactions, which stabilize molecular packing in salts . For example, in the salt of 4-dimethylaminopyridinium-CHPAA, the hydroxyl group forms O-H···O bonds with neighboring carboxylate oxygens, while the carboxylic acid engages in N-H···O hydrogen bonding with the cation .

Reaction Mechanisms and Implications

The synthesis and transformation pathways highlight CHPAA’s versatility as a scaffold for medicinal chemistry. Its ability to undergo esterification and aminolysis makes it suitable for generating compound libraries for biological screening . Additionally, the dechlorination step underscores its utility as a precursor for simpler phenylacetic acid derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Potential Anti-inflammatory and Analgesic Properties

3-Chloro-4-hydroxyphenylacetic acid is being investigated for its potential use in developing new pain relief medications due to its anti-inflammatory properties. Studies have indicated that it may serve as an effective analgesic, making it a candidate for further pharmacological research .

Case Study: Sepsis-Associated Encephalopathy

Recent research has explored the role of CHPAA as a biomarker in sepsis-associated encephalopathy (SAE). A study involving plasma samples from patients indicated that the concentration of 4-hydroxyphenylacetic acid (a metabolite of CHPAA) could correlate with the severity of consciousness disorders in SAE patients, suggesting its potential utility in clinical diagnostics .

Agricultural Chemicals

Intermediate in Herbicide Synthesis

CHPAA serves as a crucial intermediate in synthesizing herbicides, which are essential for controlling unwanted plant growth. Its incorporation into herbicide formulations enhances their effectiveness and selectivity, contributing to more sustainable agricultural practices .

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize CHPAA to study enzyme inhibition and metabolic pathways. Its role in biochemical assays helps elucidate various biological processes, including those related to chlorinated compounds and their effects on cellular functions .

Research Findings

A study highlighted the importance of CHPAA in understanding metabolic disturbances associated with conditions like sepsis, providing insights into its role as a potential biomarker for disease progression .

Polymer Chemistry

Enhancement of Material Properties

In polymer chemistry, this compound can be incorporated into polymer formulations to improve material properties such as durability and resistance to degradation. This application is particularly relevant in developing advanced materials for various industrial uses .

Analytical Chemistry

Standard in Chromatographic Techniques

CHPAA is employed as a standard in chromatographic methods, facilitating the accurate analysis of complex mixtures in diverse samples. Its use ensures reliable results in both qualitative and quantitative analyses across different chemical contexts .

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical | Potential anti-inflammatory and analgesic properties | Research on pain relief medications |

| Agricultural Chemicals | Intermediate in herbicide synthesis | Development of selective herbicides |

| Biochemical Research | Studies on enzyme inhibition and metabolic pathways | Investigating metabolic changes in sepsis |

| Polymer Chemistry | Enhancing material properties | Advanced polymer formulations |

| Analytical Chemistry | Standard for chromatographic techniques | Accurate analysis of complex chemical mixtures |

Wirkmechanismus

The mechanism of action of 3-chloro-4-hydroxyphenylacetic acid involves its role as an auxin influx inhibitor. It interferes with the transport of auxin, a plant hormone, by inhibiting the influx carriers responsible for auxin uptake. This disruption affects various physiological processes in plants, including growth and development . The molecular targets and pathways involved include auxin transport proteins and related signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Properties of CHPAA and Analogues

Metabolic and Degradation Pathways

- CHPAA: Derived from chlorotyrosine via dechlorination and hydroxylation . In microbial systems, Pseudomonas spp.

- 4-HPA : A major tyrosine metabolite formed via dechlorination of CHPAA, excreted in urine .

Physicochemical Properties

- Crystal Engineering: CHPAA forms salts with amines (e.g., diethylamine, aminopyridines) via N-H···O and C-H···Cl interactions. The di-N-butylamine (DBM) salt exhibits higher thermal stability (decomposition at 400 K) than diethylamine (DEA) salts (315 K) . Unlike 4-HPA, CHPAA’s chlorine enables halogen bonding, influencing crystal packing. For example, (CHPAA²⁻)(2DEA⁺) is the only structure displaying Cl···Cl contacts .

- Solubility : CHPAA’s halogenation reduces aqueous solubility compared to 4-HPA but enhances lipophilicity, impacting its utility in drug design .

Biologische Aktivität

3-Chloro-4-hydroxyphenylacetic acid (CHPAA) is a compound that has garnered attention due to its biological activity and potential applications in various fields, including medicinal chemistry and environmental science. This article explores the biological properties of CHPAA, including its mechanisms of action, therapeutic potential, and implications in bioremediation.

This compound is a chlorinated derivative of phenylacetic acid. Its chemical structure includes a hydroxyl group and a chlorine atom attached to the aromatic ring, which significantly influences its biological activity. The compound has a pKa of approximately 3.06, indicating its acidic nature which can affect its interaction with biological targets .

1. Auxin Influx Inhibition:

CHPAA is recognized as an auxin influx inhibitor. Auxins are crucial plant hormones that regulate various growth processes. By inhibiting auxin transport, CHPAA can alter plant growth patterns, making it a useful tool in agricultural studies .

2. Metabolic Pathways:

CHPAA is a metabolite derived from chlorotyrosine and has been implicated in various metabolic pathways. Research indicates that it may play a role in the pathophysiology of conditions such as sepsis-associated encephalopathy (SAE). In studies involving sepsis patients, significant differences in the levels of CHPAA were observed compared to healthy controls, suggesting its potential as a biomarker for disease severity .

Biological Activity and Applications

1. Medicinal Chemistry:

The compound has been explored for its medicinal properties, particularly in developing screening libraries for pharmaceutical applications. Its structural features allow it to interact with various biological molecules, making it a candidate for drug development .

2. Environmental Applications:

In environmental microbiology, CHPAA has shown potential for bioremediation applications. Certain bacterial strains can utilize CHPAA as an electron acceptor during dehalogenation processes, indicating its utility in the degradation of chlorinated organic pollutants .

Study on Sepsis-Associated Encephalopathy

A study involving 31 patients with SAE found that levels of 4-hydroxyphenylacetic acid (which is related to CHPAA) were significantly lower in patients with severe consciousness disorders compared to controls. This suggests that monitoring these metabolites could aid in early diagnosis and prognosis prediction for sepsis .

Bioremediation Research

Research on Desulfitobacterium dehalogenans demonstrated that this bacterium could grow using CHPAA as an electron acceptor, facilitating the reductive dehalogenation of various chlorinated compounds. This highlights the potential application of CHPAA in bioremediation strategies aimed at detoxifying contaminated environments .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C9H8ClO3 |

| Molecular Weight | 202.61 g/mol |

| pKa | 3.06 |

| Solubility | Soluble in water |

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Drug development potential |

| Environmental Science | Bioremediation agent |

| Plant Physiology | Auxin transport inhibitor |

Q & A

Q. What is the role of 3-chloro-4-hydroxyphenylacetic acid (CHPAA) in modulating auxin transport, and how can this be experimentally validated?

CHPAA is a selective inhibitor of auxin influx, targeting the AUX1 transporter in plants. To validate its role, researchers can:

- Treat plant tissues (e.g., roots) with CHPAA at concentrations ranging from 10⁻⁶ M to 10⁻⁴ M dissolved in agar plates .

- Quantify hydrotropic curvature and elongation growth using time-lapse imaging, comparing results with controls and other inhibitors (e.g., TIBA for auxin efflux) .

- Localize auxin carriers via heterologous expression in cell suspensions (e.g., Nicotiana tabacum) and measure auxin accumulation using radiolabeled IAA .

Q. How is CHPAA synthesized, and what are the key intermediates in its preparation?

CHPAA can be derived from fungal metabolites or synthesized via:

- Methyl ester formation : Reacting CHPAA with methanol under acidic conditions to produce methyl (3-chloro-4-hydroxyphenyl)acetate, a scaffold for further derivatization .

- Parallel solution-phase synthesis : Generating amide libraries by aminolysis of the methyl ester with primary amines, enabling rapid diversification into 20-membered libraries .

Q. How is CHPAA metabolized in vivo, and what analytical methods are used to track its degradation?

CHPAA is a major metabolite of chlorotyrosine in mammals. To study its metabolism:

- Infuse deuterium-labeled [D₄]chlorotyrosine into model organisms (e.g., rats) and collect urine samples.

- Identify metabolites via LC-MS/MS, focusing on dechlorinated products like 4-hydroxyphenylacetic acid, which accounts for ~40% of excreted metabolites .

- Confirm dechlorination pathways using liver homogenate assays with chlorinated albumin .

Advanced Research Questions

Q. How can CHPAA be utilized to design drug-like screening libraries, and what structural features influence bioactivity?

- Library design : Convert CHPAA to methyl ester (intermediate 2), then perform solvent-free aminolysis with diverse amines (e.g., fluorobenzylamines) to generate analogs .

- Bioactivity assessment : Screen compounds for cytotoxicity (e.g., LNCaP prostate cancer cells) and antiparasitic activity (e.g., Trypanosoma brucei) at 10 µM. Use X-ray crystallography (for analogs like 8, 12, and 22) to correlate structure-activity relationships .

- Lipid modulation : Fluorobenzyl analogs (12–14) reduce phospholipid and neutral lipid levels in cancer cells, suggesting a mechanism independent of cytotoxicity .

Q. What are the challenges in distinguishing CHPAA’s effects from other auxin transport inhibitors, and how can experimental design address these?

- Comparative assays : Co-treat with TIBA (efflux inhibitor), PCIB (auxin response inhibitor), and Kyn (biosynthesis inhibitor) to isolate influx-specific effects .

- Dose-response curves : Test CHPAA at 10⁻⁶–10⁻⁴ M to identify non-toxic, effective concentrations .

- Membrane dynamics : Use fluorescence recovery after photobleaching (FRAP) to monitor auxin carrier localization in vesicles, revealing CHPAA’s preferential inhibition of influx over efflux .

Q. How does microbial degradation of chlorinated aromatics contribute to CHPAA formation, and what pathways are involved?

- Bacterial metabolism : Pseudomonas spp. degrade 4-chlorophenylacetic acid via homoprotocatechuic acid intermediates, producing CHPAA and isomers (e.g., 4-chloro-3-hydroxyphenylacetic acid) .

- Enzyme induction : Culture bacteria with chlorinated substrates to induce meta-cleavage or glutathione-dependent pathways. Isolate intermediates using HPLC and confirm structures via NMR/MS .

Q. What analytical methods are recommended for quantifying CHPAA in complex biological matrices?

- Sample preparation : Extract CHPAA from urine, serum, or plant tissues using solid-phase extraction (SPE) with C18 cartridges.

- Quantification : Employ LC-ESI-MS/MS in negative ion mode, using deuterated internal standards (e.g., [D₄]CHPAA) for accuracy .

- Validation : Ensure limits of detection (LOD) ≤ 1 nM and linearity (R² > 0.99) across physiological ranges .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.